3-Allyl-3-hydroxy-1,3-dihydro-indol-2-one
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Overview
Description
3-Allyl-3-hydroxyindolin-2-one is a compound belonging to the indolin-2-one family, characterized by the presence of an allyl group and a hydroxyl group at the third position of the indolin-2-one core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-3-hydroxyindolin-2-one can be achieved through various methods. One common approach involves the three-component coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This method has been shown to produce a wide variety of 3-hydroxyindolin-2-ones in good yields. Another method involves the catalytic asymmetric hydroxylation of oxindoles using molecular oxygen and a phase-transfer catalyst .
Industrial Production Methods
While specific industrial production methods for 3-allyl-3-hydroxyindolin-2-one are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques such as continuous flow synthesis and the use of industrial catalysts could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-3-hydroxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-ones, alcohols, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Allyl-3-hydroxyindolin-2-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-allyl-3-hydroxyindolin-2-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors in the nervous system .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyindolin-2-one: Lacks the allyl group but shares the hydroxyl group at the third position.
3-Allylindolin-2-one: Lacks the hydroxyl group but has the allyl group at the third position.
3-Hydroxy-2-oxindole: Similar structure but with different substituents at the third position
Uniqueness
3-Allyl-3-hydroxyindolin-2-one is unique due to the presence of both the allyl and hydroxyl groups at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
220598-39-0 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-hydroxy-3-prop-2-enyl-1H-indol-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-7-11(14)8-5-3-4-6-9(8)12-10(11)13/h2-6,14H,1,7H2,(H,12,13) |
InChI Key |
DFYBEJXLQXRVCP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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